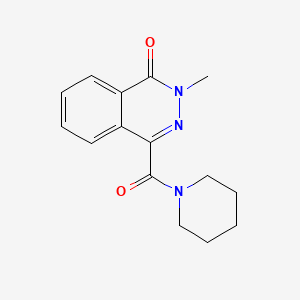
N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide, also known as Benzilic acid benzyl ester or BBC, is a compound used in scientific research for its potential applications as an anti-cancer agent. The compound was first synthesized in the early 20th century and has since been the subject of numerous studies exploring its chemical and biological properties.
Mechanism of Action
The exact mechanism of action of N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide has been shown to have other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide in lab experiments is its potential as a novel anti-cancer agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide may include exploring its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies may be needed to optimize the compound's efficacy and minimize potential side effects.
Synthesis Methods
The synthesis of N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide involves the reaction of benzyl chloride with potassium hydroxide and benzilic acid in the presence of a solvent such as ethanol or methanol. The resulting compound is then purified through a series of filtration and recrystallization steps.
Scientific Research Applications
N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide has been studied for its potential anti-cancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-benzyl-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c22-18-10-6-16(7-11-18)21(26,17-8-12-19(23)13-9-17)20(25)24-14-15-4-2-1-3-5-15/h1-13,26H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZIXWYKLMRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
![N-[2-(diethylamino)ethyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5116828.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)

![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)

![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)